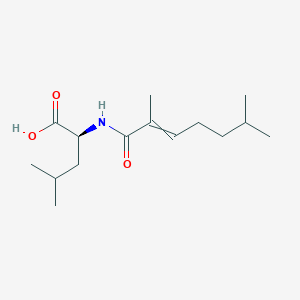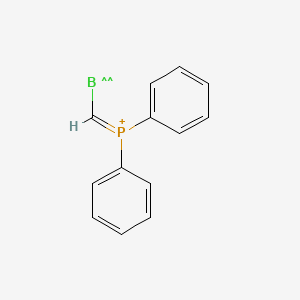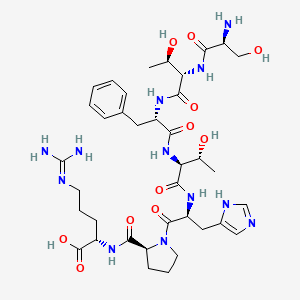
N-(2,6-Dimethylhept-2-enoyl)-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Diméthylhept-2-énoyl)-L-leucine est un composé organique qui appartient à la classe des dérivés d'acides aminés. Ce composé est caractérisé par la présence d'un groupement leucine attaché à un groupe diméthylhepténoyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(2,6-Diméthylhept-2-énoyl)-L-leucine implique généralement la réaction de L-leucine avec le chlorure de 2,6-diméthylhept-2-énoyle dans des conditions basiques. La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane, avec une base comme la triéthylamine ou la pyridine pour neutraliser l'acide chlorhydrique formé pendant la réaction. Le mélange réactionnel est ensuite agité à température ambiante ou à des températures légèrement élevées jusqu'à ce que la réaction soit terminée.
Méthodes de production industrielle
En milieu industriel, la production de N-(2,6-Diméthylhept-2-énoyl)-L-leucine peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
N-(2,6-Diméthylhept-2-énoyl)-L-leucine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation d'acides carboxyliques ou de cétones.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, conduisant à la formation d'alcools ou d'amines.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où des nucléophiles comme les amines ou les thiols remplacent le groupe diméthylhepténoyle.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu aqueux ou peroxyde d'hydrogène dans un solvant organique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre ou borohydrure de sodium dans le méthanol.
Substitution : Amines ou thiols en présence d'une base comme l'hydroxyde de sodium ou le carbonate de potassium.
Principaux produits formés
Oxydation : Acides carboxyliques ou cétones.
Réduction : Alcools ou amines.
Substitution : Dérivés d'acides aminés avec différents groupes fonctionnels.
Applications de la recherche scientifique
N-(2,6-Diméthylhept-2-énoyl)-L-leucine a trouvé des applications dans divers domaines de la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour son rôle potentiel dans les voies métaboliques et les interactions enzymatiques.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, notamment son utilisation comme précurseur de médicaments ou dans des systèmes d'administration de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme par lequel N-(2,6-Diméthylhept-2-énoyl)-L-leucine exerce ses effets implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et influençant les processus biochimiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte spécifiques de son utilisation.
Applications De Recherche Scientifique
N-(2,6-Dimethylhept-2-enoyl)-L-leucine has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which N-(2,6-Dimethylhept-2-enoyl)-L-leucine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(2,6-Diméthylhept-2-énoyl)-L-valine
- N-(2,6-Diméthylhept-2-énoyl)-L-isoleucine
- N-(2,6-Diméthylhept-2-énoyl)-L-phénylalanine
Unicité
N-(2,6-Diméthylhept-2-énoyl)-L-leucine est unique en raison de sa combinaison spécifique du groupe diméthylhepténoyle et du groupement leucine. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour des applications de recherche et industrielles spécifiques.
Propriétés
Numéro CAS |
663923-54-4 |
|---|---|
Formule moléculaire |
C15H27NO3 |
Poids moléculaire |
269.38 g/mol |
Nom IUPAC |
(2S)-2-(2,6-dimethylhept-2-enoylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C15H27NO3/c1-10(2)7-6-8-12(5)14(17)16-13(15(18)19)9-11(3)4/h8,10-11,13H,6-7,9H2,1-5H3,(H,16,17)(H,18,19)/t13-/m0/s1 |
Clé InChI |
CPYPNCAUCYDFEL-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)CCC=C(C)C(=O)N[C@@H](CC(C)C)C(=O)O |
SMILES canonique |
CC(C)CCC=C(C)C(=O)NC(CC(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,4-Bis[(2-ethenylphenyl)methyl]piperazine](/img/structure/B12538675.png)
![1H-Indole-3-octadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12538686.png)
![Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide (1/1/1)](/img/structure/B12538693.png)
![1-Propanone, 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1,3-diphenyl-](/img/structure/B12538700.png)
![1,1'-[1-(4-Methylphenyl)ethane-1,1-diyl]bis{4-[(trifluoroethenyl)oxy]benzene}](/img/structure/B12538715.png)
![2,2'-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}dithiophene](/img/structure/B12538716.png)
![Germane, mercaptotris(2,2'',6,6''-tetramethyl[1,1':3',1''-terphenyl]-5'-yl)-](/img/structure/B12538725.png)
![N-[3-(Dimethylphosphoryl)propyl]-N'-phenylthiourea](/img/structure/B12538726.png)
![(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538738.png)
